2,2-dimethyl-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}propanamide
Overview
Description
“2,2-dimethyl-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}propanamide” is a chemical compound with the molecular formula C9H15NO2S . It has been used in the production of (S)-duloxetine, a blockbuster antidepressant drug .
Synthesis Analysis
The compound has been synthesized through the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (MOTPA) to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA), which could be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), the immediate precursor of duloxetine, in a single step . This process was catalyzed by whole cells of Rhodotorula glutinis and resulted in excellent enantioselectivity .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C9H15NO2S . The average mass of the molecule is 201.286 Da and the monoisotopic mass is 201.082352 Da .Chemical Reactions Analysis
The primary chemical reaction involving “this compound” is its bioreduction to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA), an intermediate in the production of (S)-duloxetine .Mechanism of Action
Target of Action
It’s known that organic compounds of the amide group can react in many different organic processes to form other useful compounds for synthesis .
Mode of Action
A related process involving the reaction of aldehydes and ketones with hydroxylamine to form oximes or hydrazine to form hydrazones is mentioned . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that organic compounds of the amide group can participate in many different organic processes to form other useful compounds for synthesis .
Properties
IUPAC Name |
2,2-dimethyl-N-[(2-oxothiolan-3-yl)carbamothioyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2/c1-10(2,3)8(14)12-9(15)11-6-4-5-16-7(6)13/h6H,4-5H2,1-3H3,(H2,11,12,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJXSUDSJKGINZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1CCSC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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